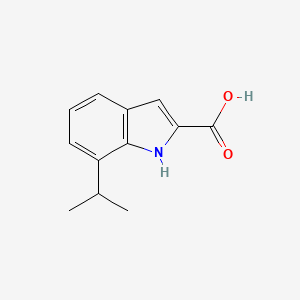

7-Isopropyl-1H-indole-2-carboxylic acid

CAS No.: 383132-25-0

Cat. No.: VC3725465

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383132-25-0 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 7-propan-2-yl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15) |

| Standard InChI Key | FDRHWXHKWSSVBJ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O |

| Canonical SMILES | CC(C)C1=CC=CC2=C1NC(=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition and Identifiers

7-Isopropyl-1H-indole-2-carboxylic acid (CAS 383132-25-0) is an indole derivative characterized by a benzene ring fused to a pyrrole ring, with an isopropyl group at the 7-position and a carboxylic acid functional group at the 2-position. Its molecular formula is C₁₂H₁₃NO₂, and its molecular weight is calculated as 203.24 g/mol . Key identifiers include:

-

PubChem CID: 4652066

-

IUPAC Name: 7-propan-2-yl-1H-indole-2-carboxylic acid

-

InChI:

InChI=1S/C12H13NO2/c1-7(2)9-5-3-4-8-6-10(12(14)15)13-11(8)9/h3-7,13H,1-2H3,(H,14,15)

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight (g/mol) | 203.24 | |

| CAS Number | 383132-25-0 | |

| Purity | ≥95% | |

| PubChem CID | 4652066 |

The compound’s structure is confirmed by spectroscopic and computational methods, including 2D and 3D conformer models available through PubChem .

Synthesis and Preparation Methods

Table 2: Key Reagents and Conditions in Analogous Syntheses

Note: These steps derive from a patent for 4,6,7-trifluoro-1H-indole-2-carboxylic acid , highlighting general methodologies applicable to similar indole-2-carboxylic acids.

Optimization and Industrial Scalability

Recent advancements emphasize safer reagents and continuous flow reactors to enhance yield and purity. For example, molar ratios in critical steps (e.g., 1:1.15–1.25 for chloral to aniline in isatin formation) are tightly controlled to optimize efficiency . Industrial production prioritizes:

-

Cost-Effective Raw Materials: Use of readily available starting materials like 2,3,5-trifluoroaniline in analogous syntheses .

Biological Activities and Mechanisms

Antiviral and Antibacterial Properties

7-Isopropyl-1H-indole-2-carboxylic acid demonstrates notable bioactivity, driven by its indole core and carboxyl group:

-

Antiviral Activity: Inhibits HIV-1 integrase by chelating magnesium ions in the enzyme’s active site, disrupting viral DNA integration.

-

Antibacterial Activity: Targets metallo-β-lactamases, enzymes responsible for antibiotic resistance, via metal chelation.

Table 3: Biological Activity Overview

| Activity | Target | Mechanism | Source |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | Mg²⁺ chelation | |

| Antibacterial | Metallo-β-lactamases | Metal chelation |

Structure-Activity Relationships (SAR)

The compound’s efficacy correlates with:

-

Indole Core: Provides π-π stacking interactions with target proteins.

-

Carboxylic Acid: Enhances solubility and binding affinity through hydrogen bonding.

-

Isopropyl Group: Modulates lipophilicity, influencing membrane permeability and target accessibility.

Applications in Medicinal Chemistry

Drug Design and Development

The compound serves as a scaffold for synthesizing bioactive derivatives:

-

Antiviral Agents: Modifications to the indole core or carboxyl group can improve selectivity against viral enzymes.

-

Antibacterial Prodrugs: Prodrug strategies may enhance delivery or reduce toxicity.

Comparison to Analogous Compounds

Challenges and Future Research Directions

Synthetic Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume